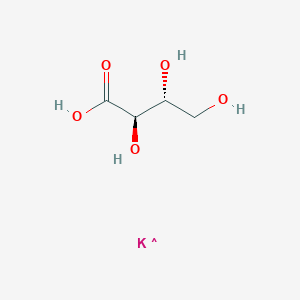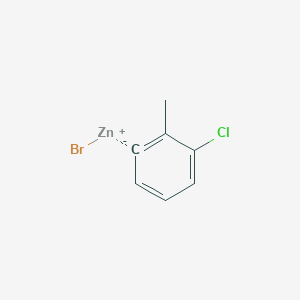
3-Chloro-2-methylphenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methylphenylzinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylphenylzinc bromide can be synthesized through the reaction of 3-chloro-2-methylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolution of 3-chloro-2-methylbromobenzene in THF.
- Addition of zinc powder or zinc dust to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled environments to ensure consistency and purity. The use of automated systems for reagent addition and temperature control is common to optimize the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can participate in:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Negishi Coupling: Similar to the Suzuki-Miyaura coupling, this reaction uses a nickel or palladium catalyst to couple this compound with various electrophiles.
Common Reagents and Conditions:
Catalysts: Palladium or nickel catalysts are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or other suitable bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or other polar aprotic solvents.
Major Products: The major products formed from these reactions are typically biaryl compounds or substituted alkenes, depending on the nature of the electrophile used in the coupling reaction .
Scientific Research Applications
3-Chloro-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-chloro-2-methylphenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, donating its phenyl group to an electrophilic partner in the presence of a catalyst. This process typically involves the following steps:
Oxidative Addition: The catalyst forms a complex with the electrophile.
Transmetalation: The phenyl group from this compound is transferred to the catalyst.
Reductive Elimination: The final product is released, regenerating the catalyst for further reactions.
Comparison with Similar Compounds
- Phenylzinc bromide
- 2-Methylphenylzinc bromide
- 4-Chlorophenylzinc bromide
Comparison: 3-Chloro-2-methylphenylzinc bromide is unique due to the presence of both a chlorine and a methyl group on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylzinc bromide, the additional substituents can provide steric and electronic effects that may enhance or hinder certain reactions .
Properties
Molecular Formula |
C7H6BrClZn |
|---|---|
Molecular Weight |
270.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-methylbenzene-3-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NDHRZEWVXXNGSN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC=C1Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


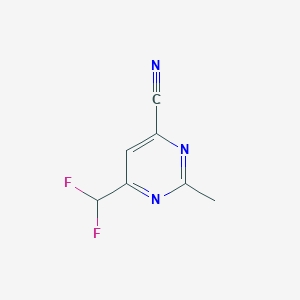
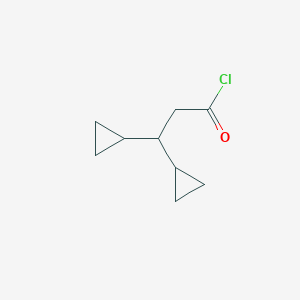
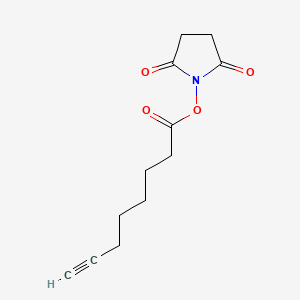


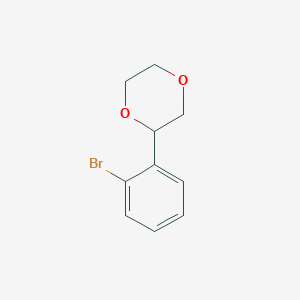

![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)
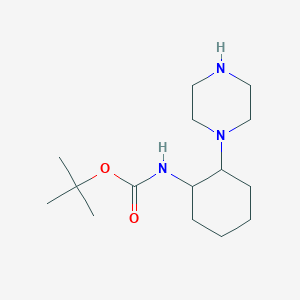

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)
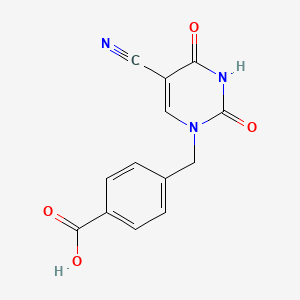
![2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)
